molecular formula C19H25NO B4931454 adamantanyl-N-(2-phenylethyl)carboxamide

adamantanyl-N-(2-phenylethyl)carboxamide

Cat. No.: B4931454
M. Wt: 283.4 g/mol
InChI Key: MIMGGDFBUATHFE-UHFFFAOYSA-N
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Description

Adamantanyl-N-(2-phenylethyl)carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and resistance to metabolic degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl-N-(2-phenylethyl)carboxamide typically involves the reaction of adamantanecarboxylic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Adamantanyl-N-(2-phenylethyl)carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantanyl-N-(2-phenylethyl)carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantanyl-N-(2-phenylethyl)carboxamide is unique due to the presence of both the adamantane core and the phenylethyl group, which imparts distinct chemical and biological properties. This combination allows for enhanced stability, bioavailability, and potential therapeutic applications compared to other adamantane derivatives .

Properties

IUPAC Name

N-(2-phenylethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMGGDFBUATHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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